Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive Technical Guide
Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl crotonate, with the CAS number 16930-99-7, is an organic compound classified as an ester of crotonic acid and heptanol. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, this document elucidates the general mechanism of toxicity associated with the class of α,β-unsaturated carbonyl compounds, to which heptyl crotonate belongs. This information is intended to be a valuable resource for professionals in research, and drug development who may be working with or investigating this compound and its related structures.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological information for heptyl crotonate.
| Identifier | Value |
| CAS Number | 16930-99-7 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | Heptyl (E)-but-2-enoate |
| Synonyms | Heptyl 2-butenoate, 2-Butenoic acid, heptyl ester |
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid (estimated) | [1] |
| Boiling Point | 229-231 °C at 760 mmHg | [1] |
| Flash Point | 106.1 °C | [1] |
| Density | 0.889 g/cm³ | [1] |
| Water Solubility | 16.97 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 4.354 (estimated) | [1] |
Experimental Protocols
Synthesis of Heptyl Crotonate via Fischer Esterification
The synthesis of heptyl crotonate can be readily achieved through the Fischer esterification of crotonic acid with 1-heptanol, using a strong acid catalyst.
Materials:
-
Crotonic acid (1.0 eq)
-
1-Heptanol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add crotonic acid, 1-heptanol, and toluene.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (toluene) and excess 1-heptanol under reduced pressure using a rotary evaporator to yield crude heptyl crotonate.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.
-
δ ~1.3 ppm (m, 8H): Methylene groups of the heptyl chain.
-
δ ~1.6 ppm (quintet, 2H): Methylene group adjacent to the ester oxygen on the heptyl chain.
-
δ ~1.8 ppm (dd, 3H): Methyl group of the crotonate moiety.
-
δ ~4.1 ppm (t, 2H): Methylene group attached to the ester oxygen.
-
δ ~5.8 ppm (dq, 1H): Vinylic proton at the α-position to the carbonyl group.
-
δ ~6.9 ppm (dq, 1H): Vinylic proton at the β-position to the carbonyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~14 ppm: Terminal methyl carbon of the heptyl chain.
-
δ ~18 ppm: Methyl carbon of the crotonate moiety.
-
δ ~22-32 ppm: Methylene carbons of the heptyl chain.
-
δ ~64 ppm: Methylene carbon attached to the ester oxygen.
-
δ ~122 ppm: Vinylic carbon at the α-position.
-
δ ~145 ppm: Vinylic carbon at the β-position.
-
δ ~166 ppm: Carbonyl carbon of the ester.
IR (Infrared) Spectroscopy
The IR spectrum of heptyl crotonate is expected to show characteristic peaks for an α,β-unsaturated ester.[4][5][6][7]
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1720-1740 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.
-
~1650 cm⁻¹: C=C stretching vibration of the conjugated double bond.
-
~1150-1250 cm⁻¹: C-O stretching vibrations of the ester group.
Biological Activity and Signaling Pathway
Specific biological activity and signaling pathways for heptyl crotonate have not been extensively studied. However, as an α,β-unsaturated carbonyl compound, its toxicity is generally attributed to its electrophilic nature.[8][9][10][11][12]
General Mechanism of Toxicity: Michael Addition
The key mechanism of toxicity for α,β-unsaturated carbonyl compounds is the Michael addition reaction. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic. This electrophilic center can then react with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amine groups in proteins and DNA.[8][11][12] This covalent modification of biological macromolecules can lead to enzyme inactivation, depletion of cellular antioxidants (like glutathione), and DNA damage, ultimately resulting in cellular dysfunction and toxicity.[8][11][12]
Caption: General mechanism of toxicity for heptyl crotonate.
Conclusion
This technical guide has provided a detailed overview of heptyl crotonate (CAS 16930-99-7), encompassing its physicochemical properties, a comprehensive experimental protocol for its synthesis, and predicted spectroscopic data. A key aspect highlighted is the general mechanism of toxicity for the class of α,β-unsaturated carbonyl compounds, which proceeds via Michael addition and subsequent covalent modification of biological macromolecules. This information serves as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds, emphasizing the importance of understanding their chemical reactivity in biological systems. Further research is warranted to elucidate the specific biological activities and toxicological profile of heptyl crotonate.
References
- 1. heptyl crotonate, 16930-99-7 [thegoodscentscompany.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. azom.com [azom.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. purdue.edu [purdue.edu]
- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
